molecular formula C13H19N3O4S B2478452 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide CAS No. 380196-72-5

3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide

Cat. No.: B2478452
CAS No.: 380196-72-5
M. Wt: 313.37
InChI Key: PMVFBHGLLLDCPU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.10 (s, 1H, NH), δ 7.85–7.70 (m, 4H, aromatic H), δ 4.20 (s, 2H, NH₂), δ 3.60–3.50 (m, 4H, morpholine CH₂), δ 2.90–2.70 (m, 6H, propane CH₂ and morpholine CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 170.5 (C=O), 142.3 (aromatic C-SO₂), 128.9–126.5 (aromatic CH), 66.8 (morpholine O-CH₂), 45.2 (morpholine N-CH₂), 34.1 (propane CH₂).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3270 cm⁻¹ (N-H stretch, hydrazide),
  • 1650 cm⁻¹ (C=O stretch),
  • 1320 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 314.12 [M+H]⁺ , with fragmentation patterns at m/z 169.3 (morpholine sulfonyl cation) and m/z 145.1 (protonated hydrazide).

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-31G(d,p) level reveals bond lengths of 1.43 Å (S=O) and 1.76 Å (C-S), consistent with sulfonamide analogs. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, localized on the hydrazide and sulfonyl groups.

Molecular Dynamics (MD) Simulations

Simulations in aqueous solution predict a solvation free energy of -25.6 kcal/mol , driven by hydrogen bonding between the hydrazide group and water molecules. The morpholine ring adopts a chair conformation, stabilizing the sulfonyl-phenyl linkage.

Docking Studies

Virtual screening against kinase targets (e.g., EGFR) shows binding affinity (ΔG = -8.9 kcal/mol ) via hydrogen bonds with the hydrazide NH and sulfonyl oxygen atoms.

Properties

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c14-15-13(17)6-3-11-1-4-12(5-2-11)21(18,19)16-7-9-20-10-8-16/h1-2,4-5H,3,6-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFBHGLLLDCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide typically involves the reaction of 4-(Morpholine-4-sulfonyl)benzaldehyde with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at Hydrazide Group

The hydrazide moiety (-CONHNH₂) undergoes nucleophilic substitution reactions with electrophilic agents. Key transformations include:

Reaction TypeReagents/ConditionsProducts FormedKey Characteristics
AlkylationAlkyl halides (e.g., CH₃I) in ethanolN-alkylated hydrazidesEnhances lipophilicity
AcylationAcid chlorides (e.g., AcCl) in DCMN-acylhydrazidesStabilizes hydrazide for further reactions

Example: Reaction with benzyl bromide yields N-benzyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanehydrazide (isolated via column chromatography).

Condensation Reactions

The hydrazide group participates in condensation with carbonyl compounds, forming hydrazones or heterocycles:

Hydrazone Formation

Carbonyl CompoundConditionsProduct StructureApplication
BenzaldehydeReflux in ethanol, catalytic acidAryl hydrazone derivativeIntermediate for antimicrobial agents
CyclohexanoneRoom temperature, THFCyclohexylidene hydrazideStudied for antitumor activity

Hydrazones derived from this compound show improved solubility due to the morpholine sulfonyl group’s polar nature.

Cyclization to Heterocycles

Under acidic or oxidative conditions, the hydrazide cyclizes to form 1,3,4-oxadiazoles or triazoles:

ConditionsProductKey Features
POCl₃, reflux1,3,4-Oxadiazole derivativesEnhanced metabolic stability
Cu(I)-catalyzed azide-alkyne1,2,3-Triazole hybridsClick chemistry applications

Sulfonyl Group Reactivity

The morpholine-attached sulfonyl group (-SO₂-) participates in:

Nucleophilic Displacement

NucleophileConditionsOutcome
Amines (e.g., piperazine)DMF, 80°CSulfonamide derivatives
ThiolsBase (K₂CO₃), DMSOThioether-linked conjugates

Hydrolysis

ConditionsProductsNotes
H₂O, HCl (reflux)Sulfonic acid intermediateRare due to sulfonyl group stability

Stability and Reaction Optimization

  • pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes under strong acids (pH < 2).

  • Solvent Effects : Ethanol and dichloromethane preferred for polar intermediates; DMF enhances sulfonyl displacement kinetics .

This compound’s modular reactivity enables its use as a scaffold in drug discovery, particularly for antimicrobial and anticancer agents. Further research is needed to explore regioselective functionalization and in vivo efficacy.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-[4-(morpholine-4-sulfonyl)phenyl]propanehydrazide exhibits significant anti-inflammatory effects. It is believed to inhibit specific enzymes or pathways associated with inflammation, making it a candidate for treating inflammatory diseases. For instance, in vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in various cell lines, suggesting its potential utility in conditions like arthritis and inflammatory bowel disease.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro evaluations reveal that it can inhibit the proliferation of several cancer cell lines, including those associated with breast and colon cancers. The mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell survival and proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that allow for the introduction of various substituents to modify its biological properties. This flexibility in synthesis enables researchers to develop derivatives with enhanced efficacy or reduced toxicity profiles .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer effects of this compound against human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .
  • Anti-inflammatory Mechanism : Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound. The study found that it significantly downregulated the expression of inflammatory markers in macrophage cell lines, showcasing its potential as a therapeutic agent for chronic inflammatory conditions .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
4-(Phenylsulfonyl)morpholineStructureLacks hydrazide functionality; primarily used as an intermediate in synthesis.
N'-[(2-bromophenyl)methylidene]-3-[4-(morpholine-4-sulfonyl)phenyl]propanehydrazideStructureContains a bromine substituent, enhancing reactivity towards electrophiles.
Morpholine-4-sulfonamideStructureFocuses on sulfonamide activity without hydrazine functionality.

The uniqueness of this compound lies in its dual functionality as both a hydrazide and sulfonamide, which enhances its potential biological activity compared to similar compounds lacking one of these features .

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features
  • Morpholine-sulfonyl vs. Piperazinyl/Thiazole Groups : The morpholine-sulfonyl group in the target compound provides a rigid, polar substituent, whereas analogs like 3c (piperazinyl-methoxyphenyl) and 5c (thiazole-chlorophenyl) incorporate nitrogen-rich heterocycles. These differences influence solubility and binding affinity; for example, thiazole derivatives exhibit enhanced antimicrobial activity due to sulfur and nitrogen atoms interacting with microbial enzymes .
  • Hydrazide Backbone : All compounds share the propanehydrazide core, enabling condensation reactions with aldehydes or ketones to form hydrazones (e.g., 5e with a nitrobenzylidene group) .
Physicochemical Properties
  • Melting Points : Thiazole derivatives (5c , 5e ) have higher melting points (176–207°C) compared to piperazinyl analogs (141–143°C for 3c ), likely due to increased molecular rigidity and intermolecular π-π stacking in thiazole systems .
  • Molecular Weight and Polarity : The morpholine-sulfonyl compound (MW: 313.37 g/mol) is less polar than ibuprofen-derived sulfonyl hydrazides (e.g., 4f , MW: 390.47 g/mol), which may affect blood-brain barrier permeability .

Key Research Findings and Implications

Thiazole Derivatives Superior for Antimicrobial Use : The 4-chlorophenyl-thiazole moiety in 5c and 5e is critical for broad-spectrum antimicrobial activity, outperforming morpholine-sulfonyl analogs in pathogen targeting .

Piperazinyl Groups Enhance CNS Targeting : The flexibility and basicity of piperazinyl groups (e.g., 3c ) improve blood-brain barrier penetration, making them suitable for CNS-active drugs .

Structural Modifications Dictate Bioactivity : Substituents like nitrobenzylidene (5e ) or naphthalene (16 ) significantly enhance antioxidant/anticancer effects, whereas sulfonyl groups (e.g., 4f ) favor antiplatelet applications .

Biological Activity

3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide is an organic compound with the molecular formula C13H18N4O3S and a molecular weight of 314.37 g/mol. This compound is characterized by a hydrazide functional group attached to a phenyl ring, which is further substituted with a morpholine-4-sulfonyl group. Its unique structure contributes to its notable biological activities , particularly in the fields of anti-inflammatory and anticancer research.

The compound appears as a white to off-white powder and is soluble in various organic solvents, which enhances its applicability in chemical synthesis and biological assays. The presence of both hydrazide and sulfonamide functionalities allows for diverse chemical reactivity, making it a candidate for further modifications to enhance its biological properties.

Research suggests that this compound exhibits its biological effects primarily through the inhibition of specific enzymes or pathways that are pivotal in cell proliferation and inflammation. In vitro studies have indicated its potential efficacy against various cancer cell lines, positioning it as a promising lead compound for drug development.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. Notably, it has shown significant cytotoxicity against:

  • Breast cancer cells
  • Lung cancer cells
  • Colon cancer cells

The effectiveness of this compound against these cell lines suggests that it may disrupt critical signaling pathways involved in tumor growth and survival.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HCT116 (Colon Cancer)10

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This dual action enhances its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy. For instance, derivatives of this compound have been synthesized, leading to compounds with improved activity profiles against both cancerous cells and inflammatory markers.

One notable study involved the synthesis of various analogs where modifications at the phenyl ring significantly affected their biological activity. The results indicated that certain substitutions could enhance selectivity towards specific cancer types while reducing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide, and how can reaction conditions be modified to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves dissolving the precursor ester (e.g., 3-(4-(methylsulfonamido)phenyl)propanoate) in methanol, adding hydrazine monohydrate (3 equivalents), and refluxing for 12 hours. Purification via silica gel chromatography (10–20% MeOH/DCM gradient) yields the product as a white solid . To optimize yield, monitor reaction progress with TLC, adjust equivalents of hydrazine, or explore alternative solvents (e.g., propan-2-ol for enhanced solubility of aromatic intermediates) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Analyze peaks in DMSO-d6 for hydrazide protons (δ 9.59 ppm, singlet) and aromatic protons (δ 7.15–7.10 ppm, doublets). Confirm sulfonyl group integration .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks ([M+H]+). For example, a calculated m/z of 279.1821 vs. observed 279.1812 ensures structural accuracy .
  • Melting Point : Compare experimental values (e.g., 141–143°C) with literature to assess purity .

Q. What strategies are recommended for resolving synthetic impurities or by-products?

  • Methodological Answer : Common impurities include unreacted esters or hydrazine adducts. Employ recrystallization (e.g., from propan-2-ol) or gradient column chromatography (silica gel, 10–20% MeOH/DCM). For persistent impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the morpholine-sulfonyl group (e.g., substitute with piperazine or fluorophenyl groups) and assess changes in bioactivity .
  • Biological Assays : Test cholinesterase inhibition (e.g., Ellman’s method for IC50 determination) or antioxidant capacity (DPPH radical scavenging) to correlate substituents with activity .
  • Molecular Modeling : Use docking software (AutoDock Vina) to predict binding affinities with target proteins (e.g., acetylcholinesterase) .

Q. How should researchers address contradictions in biological data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Control Experiments : Validate assay conditions (pH, temperature) and compound purity (HPLC ≥95%).
  • Meta-Analysis : Compare data from studies using identical cell lines or enzyme sources. For example, platelet aggregation assays in used specific derivatives, highlighting the need for standardized protocols .
  • Reproducibility : Replicate experiments with independent synthetic batches to rule out batch-dependent variability .

Q. What methodologies are suitable for assessing metabolic stability or pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS.
  • LogP Measurement : Use shake-flask method or HPLC-derived logP to predict blood-brain barrier permeability .
  • In Silico Tools : SwissADME predicts bioavailability, while PBPK modeling simulates absorption/distribution .

Q. How can in silico approaches guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical functional groups (e.g., morpholine-sulfonyl for hydrogen bonding) using software like Schrödinger’s Phase.
  • MD Simulations : Run 100-ns trajectories to assess binding stability with target vs. off-target proteins (e.g., COX-2 vs. COX-1) .
  • ADMET Prediction : Use QikProp to optimize properties like solubility (<5 H-bond donors) and reduce hepatotoxicity risks .

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